molecular formula C13H19NO2 B3048879 tert-butyl N-[(1R)-1-phenylethyl]carbamate CAS No. 184888-43-5

tert-butyl N-[(1R)-1-phenylethyl]carbamate

Cat. No. B3048879
CAS RN: 184888-43-5
M. Wt: 221.29 g/mol
InChI Key: WOIRCKJMSPMDAM-SNVBAGLBSA-N
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Description

“tert-butyl N-[(1R)-1-phenylethyl]carbamate” is a type of carbamate derivative . It is also known as tert-Butyl (2-hydroxy-1-phenylethyl)carbamate . The molecule is widely used in the synthesis of various compounds in the pharmaceutical industry.


Molecular Structure Analysis

The molecular structure of “tert-butyl N-[(1R)-1-phenylethyl]carbamate” has been analyzed in various studies . The compound has a molecular weight of 237.3 g/mol . Its IUPAC name is tert-butyl (1R)-2-hydroxy-1-phenylethylcarbamate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-[(1R)-1-phenylethyl]carbamate” have been analyzed in various studies . For example, the compound is known to be a white crystalline solid.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Tert-butyl N-[(1R)-1-phenylethyl]carbamate has been utilized in various synthetic chemistry applications. Li et al. (2015) describe its use in the high-yielding preparation of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, highlighting its efficiency in chiral inversion processes, simplicity, and cost efficiency (Li et al., 2015).
  • In 2005, Guinchard et al. documented its transformation into N-(Boc)-protected nitrones, demonstrating its role as a building block in organic synthesis (Guinchard et al., 2005).

Applications in Crystallography and Structural Analysis

  • Ober et al. (2004) and Das et al. (2016) explored the crystal structure of tert-butyl N-[(1R)-1-phenylethyl]carbamate derivatives, which proved essential in understanding the stereochemistry of related compounds (Ober et al., 2004); (Das et al., 2016).

Role in the Synthesis of Biologically Active Compounds

  • Zhao et al. (2017) highlighted its significance in the synthesis of biologically active compounds, such as its use as an intermediate in the synthesis of omisertinib (AZD9291), a notable example of its application in medicinal chemistry (Zhao et al., 2017).

Contributions to Enantioselective Synthesis

  • Wang et al. (2017) demonstrated its use in the enantioselective synthesis of various stereoisomers, underscoring its versatility in stereochemically controlled syntheses (Wang et al., 2017).

Deprotection Studies in Organic Synthesis

  • Li et al. (2006) investigated its deprotection using aqueous phosphoric acid, emphasizing its role in understanding and improving the selectivity and yield of organic reactions (Li et al., 2006).

Thermodynamic and Kinetic Studies

  • Zeng et al. (2011) conducted a study on its heat capacities and thermodynamic properties, providing valuable data for its use in various thermal processes (Zeng et al., 2011).
  • Piovan et al. (2011) examined its enzymatic kinetic resolution, which is crucial for understanding its behavior in biocatalysis and stereoselective transformations (Piovan et al., 2011).

Mechanism of Action

The mechanism of action of “tert-butyl N-[(1R)-1-phenylethyl]carbamate” involves several steps. For instance, in a deprotection reaction, the tert-butyl carbamate becomes protonated, followed by the loss of the tert-butyl cation, resulting in a carbamic acid. Decarboxylation of the carbamic acid then results in the free amine .

Safety and Hazards

Safety information for “tert-butyl N-[(1R)-1-phenylethyl]carbamate” indicates that it should be handled with care. Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be worn, and adequate ventilation should be ensured .

Future Directions

Future research on “tert-butyl N-[(1R)-1-phenylethyl]carbamate” could focus on developing new synthetic routes that are more efficient and cost-effective. Additionally, the compound could be used as an advanced synthetic intermediate for the preparation of organotelluranes and organoselenanes .

properties

IUPAC Name

tert-butyl N-[(1R)-1-phenylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(11-8-6-5-7-9-11)14-12(15)16-13(2,3)4/h5-10H,1-4H3,(H,14,15)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIRCKJMSPMDAM-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429042
Record name ZINC06697522
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(1R)-1-phenylethyl]carbamate

CAS RN

184888-43-5
Record name ZINC06697522
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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